molecular formula C11H12O2 B3132394 6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 367506-51-2

6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3132394
CAS No.: 367506-51-2
M. Wt: 176.21 g/mol
InChI Key: MURNEXOTWXDESF-UHFFFAOYSA-N
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Description

6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a bicyclic structure with a ketone group at position 1, hydroxyl at position 6, and methyl substituents at positions 4 and 4. This compound belongs to the indanone family, which is widely studied for its diverse pharmacological and biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties . The hydroxyl and methyl groups influence its electronic and steric properties, impacting solubility, metabolic stability, and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4,5-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-7(2)11(13)5-9-8(6)3-4-10(9)12/h5,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURNEXOTWXDESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=CC(=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one using chromium trioxide in acetic acid at a controlled temperature of 35-40°C . Another method includes the use of ultrasound irradiation, which has been found to be efficient in terms of time and synthetic performance .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high vacuum distillation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized compounds.

Scientific Research Applications

6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Hydroxy vs. Methoxy Groups : Hydroxy substitutions (e.g., 6-OH in compound 7x) enhance anti-inflammatory activity, while methoxy groups (e.g., in donepezil) optimize AChE inhibition .
  • Substituent Position : Methyl groups at positions 4 and 5 in the target compound may sterically hinder interactions compared to smaller substituents (e.g., fluorine in 6-Fluoro-5-methoxy analogs) .

Physicochemical Properties

Table 2: Structural and Physical Comparisons
Compound Name Substituents Molecular Weight Boiling Point/Stability Notes
6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one 4,5-CH3; 6-OH 192.23 (calc.) Likely lower volatility due to polar OH group
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 37678-61-8) 4,5-CH3 162.23 Higher lipophilicity vs. hydroxylated analogs
6-Ethyl-2,3-dihydro-1H-inden-1-one (CAS 42348-88-9) 6-CH2CH3 176.26 Increased hydrophobicity vs. methyl analogs
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one 6-F; 5-OCH3 180.18 Enhanced metabolic stability due to fluorine

Key Observations :

  • Halogen vs. Alkyl Substituents : Fluorine in 6-Fluoro-5-methoxy derivatives improves stability and bioavailability compared to bulkier alkyl groups .

Biological Activity

6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 367506-51-2) is a compound of significant interest due to its unique structural features and potential biological activities. The presence of hydroxy and methyl groups enhances its reactivity and biological properties, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a fused ring structure comprising a cyclopentanone and a benzene ring. Its molecular formula is C11H12O2C_{11}H_{12}O_2, and it possesses both hydroxy and methyl substituents which contribute to its unique properties.

PropertyValue
Molecular FormulaC11H12O2C_{11}H_{12}O_2
CAS Number367506-51-2
IUPAC Name6-hydroxy-4,5-dimethyl-2,3-dihydroinden-1-one
SynonymsIndenone derivative

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial properties . Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting microbial growth. Its mechanism involves disrupting the integrity of bacterial cell membranes .

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. Notably, it exhibited cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 μM to 14.65 μM . The observed effects include:

  • Induction of apoptosis
  • Inhibition of microtubule assembly
  • Cell cycle arrest in the G2/M phase

Anti-inflammatory Effects

Research also suggests that this compound may have anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .

Study on Anticancer Activity

In a recent study focused on the anticancer properties of various compounds including this compound:

  • Objective : To evaluate cytotoxic effects on cancer cell lines.
  • Method : Cell viability assays were conducted using MDA-MB-231 cells.
  • Results : The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 7.84 μM, indicating strong potential as an anticancer agent .

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound:

  • Objective : To determine the minimum inhibitory concentration (MIC) against various bacteria.
  • Method : Agar diffusion methods were employed.
  • Results : The compound exhibited MIC values ranging from 15 to 30 µg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one

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